

CAS number and molecular structure of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5,6-Diamino-2,4-dihydroxypyrimidine sulfate
Cat. No.:	B129217

[Get Quote](#)

An In-depth Technical Guide to 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5,6-Diamino-2,4-dihydroxypyrimidine sulfate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, molecular structure, synthesis protocols, and its significant role in the development of therapeutic agents.

Chemical Identity and Properties

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a pyrimidine derivative that serves as a crucial building block in organic synthesis. The sulfate salt is the most common commercially available form. There can be some confusion regarding the various forms and their respective identifiers. The following table summarizes the key quantitative data for 5,6-Diamino-2,4-dihydroxypyrimidine and its sulfate salts.

Property	5,6-Diaminouracil (Free Base)	5,6-Diamino-2,4- dihydroxypyrimidin e Sulfate	5,6-Diamino-2,4- dihydroxypyrimidin e Sulfate Dihydrate
Molecular Formula	C ₄ H ₆ N ₄ O ₂ [1]	C ₄ H ₈ N ₄ O ₆ S	C ₈ H ₁₂ N ₈ O ₄ ·H ₂ SO ₄ ·2H ₂ O [2]
Molecular Weight	142.12 g/mol [1]	240.19 g/mol	418.34 g/mol [2]
CAS Number	3240-72-0 [1]	32014-70-3 [3] [4]	63981-35-1 [2]
Appearance	-	Light yellow to brown powder/crystal [2]	Light yellow to brown powder/crystal [2]
Melting Point	>300 °C (decomposes)	>260 °C (decomposes) [3]	-
Solubility	Slightly soluble in water	Practically insoluble in water [5]	Soluble in water [6]
IUPAC Name	5,6-diamino-1H- pyrimidine-2,4- dione [1]	5,6-diamino-1H- pyrimidine-2,4- dione;sulfuric acid [7]	-

Molecular Structure

The core structure of the molecule is a pyrimidine ring with two hydroxyl groups at positions 2 and 4, and two amino groups at positions 5 and 6. The sulfate salt is formed by the protonation of one or more of the basic nitrogen atoms of the diaminouracil molecule by sulfuric acid.

Molecular Structure of 5,6-Diamino-2,4-dihydroxypyrimidine

Caption: Molecular Structure of 5,6-Diamino-2,4-dihydroxypyrimidine.

Experimental Protocols: Synthesis

The synthesis of **5,6-diamino-2,4-dihydroxypyrimidine sulfate** is typically achieved through a two-step process starting from 6-aminouracil. The first step involves the nitrosation of 6-aminouracil to form 6-amino-5-nitrosouracil, which is then reduced to the desired 5,6-diaminouracil. The sulfate salt is subsequently precipitated.

A detailed and reliable procedure for the synthesis of the hydrochloride salt, which can be adapted for the sulfate salt, is provided by *Organic Syntheses*.^[8]

Step 1: Synthesis of 6-Amino-5-nitrosouracil

This step involves the nitrosation of 6-aminouracil using sodium nitrite in an acidic medium.

Step 2: Reduction of 6-Amino-5-nitrosouracil to 5,6-Diaminouracil

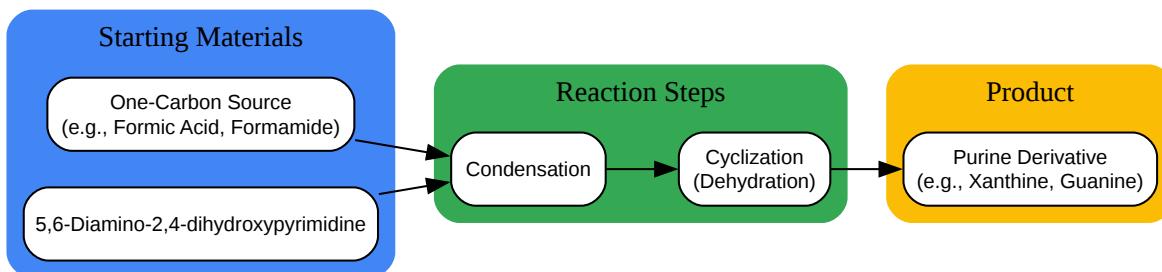
The intermediate nitroso compound is reduced to the corresponding diamine. A common reducing agent for this transformation is sodium hydrosulfite (sodium dithionite).^[8]

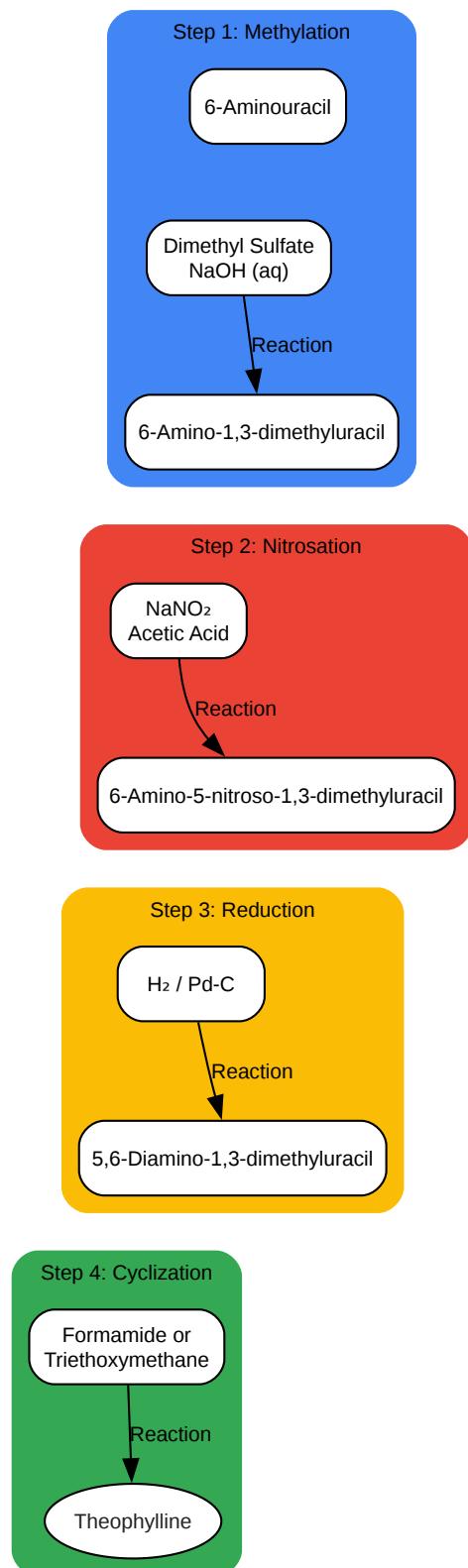
Step 3: Formation of the Sulfate Salt

The crude 5,6-diaminouracil, often isolated as a bisulfite salt from the reduction step, is dissolved in an aqueous base, and then sulfuric acid is added to precipitate the sparingly soluble **5,6-diamino-2,4-dihydroxypyrimidine sulfate**.^{[2][3]}

A procedure for the direct synthesis of the sulfate salt involves boiling N-(6-acetamido-2,4-dioxo-1H-pyrimidin-5-yl)acetamide with a 50% potassium hydroxide solution, followed by dilution with water and acidification with excess sulfuric acid to precipitate the product.^[2]

Role in Drug Development: The Traube Purine Synthesis


5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a cornerstone intermediate in the Traube purine synthesis, a classic and versatile method for constructing the purine ring system.^{[6][7][9]} This synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid, formamide, or a derivative thereof, to form the imidazole ring fused to the pyrimidine ring.^{[7][9]}


This pathway is fundamental to the industrial synthesis of numerous purine-based drugs, including:

- Theophylline: A bronchodilator used in the treatment of respiratory diseases like asthma and COPD. The synthesis involves the reaction of 5,6-diamino-1,3-dimethyluracil with formamide. ^{[1][10][11]}

- 6-Mercaptopurine: An immunosuppressive and anti-cancer drug used in the treatment of leukemia.[12][13][14] The synthesis can proceed via the conversion of a hydroxypurine to a chloropurine, followed by reaction with a sulfur source.

The general mechanism of the Traube purine synthesis is illustrated below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. scribd.com [scribd.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 10. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 11. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]
- 12. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. SYNTHESIS OF A 6-MERCAPTOPURINE N-OXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular structure of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129217#cas-number-and-molecular-structure-of-5-6-diamino-2-4-dihydroxypyrimidine-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com